Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium
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Overview
Description
Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium is a chemical compound with the molecular formula C9H10NO2S. It is known for its unique structure, which includes a sulfonyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium typically involves the reaction of tosylmethyl isocyanide with appropriate reagents under controlled conditions. One common method includes the base-promoted 1,3-dipolar cycloaddition reaction with immobilized imines under microwave irradiation, yielding 1,5-disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of biologically active pyrroles and imidazoles.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as [Fe]-hydrogenase.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit [Fe]-hydrogenase by binding to the active site and preventing the enzyme from catalyzing its reaction . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tosylmethyl isocyanide: A precursor in the synthesis of Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium.
Sulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H10NO2S+ |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium |
InChI |
InChI=1S/C9H10NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h2-6H,7H2,1H3/q+1 |
InChI Key |
PAXANHPWDOGPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#C |
Origin of Product |
United States |
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